molecular formula C6HBrClF3O2S B2411456 6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride CAS No. 874880-56-5

6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride

Cat. No. B2411456
CAS RN: 874880-56-5
M. Wt: 309.48
InChI Key: FCZDTVNVOMJJSV-UHFFFAOYSA-N
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Description

6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride is a chemical compound with the formula C6HBrClF3O2S and a molecular weight of 309.49 . It is used for research purposes and is not intended for food, drug, pesticide, or biocidal product use .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride consists of a benzene ring substituted with bromo, trifluoro, and sulfonyl chloride groups . The SMILES representation of the molecule is C1=C(C(=C(C(=C1Br)S(=O)(=O)Cl)F)F)F .

Scientific Research Applications

Palladium-Catalyzed Arylation

6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride is used in palladium-catalyzed desulfitative arylation processes. This reaction is significant for producing arylated heteroarenes without cleaving the C–Br bonds, which allows for further transformations (Skhiri et al., 2015). The reaction's effectiveness in coupling with heteroarenes without disrupting C–Br or C–I bonds has been noted, showcasing its regioselectivity and broad applicability in organic synthesis.

Synthesis of Complex Molecules

This compound serves as a building block for more complex molecules. For instance, it plays a role in the synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a crucial component of penoxsulam (Huang et al., 2019). This underlines its importance in synthesizing specialized chemical compounds.

Photochemical Studies

In photochemical studies, similar halobenzenesulfonyl chlorides have been used to investigate reactions like the HCl-catalyzed photoreduction of 4-bromonitrobenzene, shedding light on the intricate mechanisms of such photochemical reactions (Wubbels et al., 1988).

Grignard Reagent Formation

In organometallic chemistry, compounds like 1-bromo-2,6-bis(chloromagnesiomethyl)benzene have been used to attempt the formation of tri-Grignard reagents, highlighting its role in advanced organometallic syntheses (De Boer et al., 2001).

Solid-Phase Synthesis

Polymer-supported benzenesulfonamides prepared from various immobilized primary amines and halobenzenesulfonyl chloride have been utilized in solid-phase synthesis. This process facilitates the creation of diverse privileged scaffolds through unusual rearrangements (Fülöpová & Soural, 2015).

Development of Fluorinated Compounds

Halobenzenesulfonyl chlorides play a role in the electrophilic fluorination of highly functionalized pyrroles, contributing to the development of fluorinated compounds with potential applications in various fields (Barnes et al., 1994).

Safety and Hazards

6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-bromo-2,3,4-trifluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrClF3O2S/c7-2-1-3(9)4(10)5(11)6(2)14(8,12)13/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZDTVNVOMJJSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)S(=O)(=O)Cl)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride

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